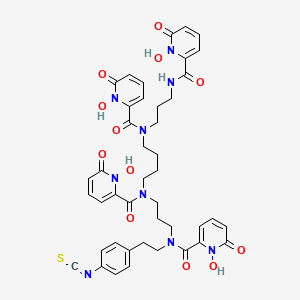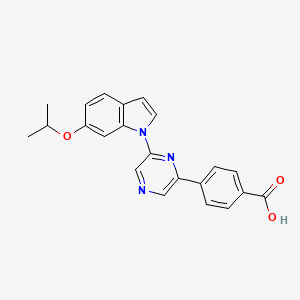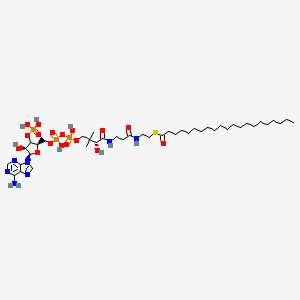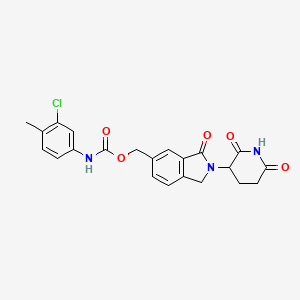
GSPT1 degrader-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GSPT1 degrader-2 is a small molecule that targets the degradation of the G1 to S phase transition 1 (GSPT1) proteinThis compound has shown significant potential in cancer therapy, particularly in targeting MYC-driven tumors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of GSPT1 degrader-2 involves the design and optimization of small molecules that can bind to the cereblon (CRBN) E3 ubiquitin ligase complex. The synthetic route typically includes the following steps:
Design of Thalidomide Analogues: Thalidomide derivatives are designed to bind to CRBN.
Chemical Synthesis: The synthesis involves multiple steps of organic reactions, including amide bond formation, cyclization, and functional group modifications.
Optimization: The compounds are optimized for binding affinity and selectivity towards GSPT1.
Industrial Production Methods
Industrial production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis platforms and purification techniques such as high-performance liquid chromatography (HPLC) and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
GSPT1 degrader-2 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
GSPT1 degrader-2 has a wide range of scientific research applications:
Chemistry: Used as a tool to study protein degradation mechanisms and the ubiquitin-proteasome system.
Biology: Investigated for its role in regulating cell cycle progression and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly MYC-driven tumors and acute lymphoblastic leukemia
Mécanisme D'action
GSPT1 degrader-2 exerts its effects by binding to the CRBN E3 ubiquitin ligase complex, which in turn recruits GSPT1 for ubiquitination and subsequent degradation by the proteasome. This process leads to the depletion of GSPT1, resulting in the inhibition of protein synthesis and induction of apoptosis in cancer cells . The molecular targets involved include CRBN, GSPT1, and components of the ubiquitin-proteasome system .
Comparaison Avec Des Composés Similaires
Similar Compounds
CC-90009: Another GSPT1 degrader with similar mechanisms of action.
SJ6986: A potent and selective GSPT1/2 degrader with high oral bioavailability.
Uniqueness
GSPT1 degrader-2 is unique in its ability to selectively target GSPT1 for degradation, making it a valuable tool for studying protein degradation mechanisms and a promising candidate for cancer therapy .
Propriétés
Formule moléculaire |
C22H20ClN3O5 |
|---|---|
Poids moléculaire |
441.9 g/mol |
Nom IUPAC |
[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]methyl N-(3-chloro-4-methylphenyl)carbamate |
InChI |
InChI=1S/C22H20ClN3O5/c1-12-2-5-15(9-17(12)23)24-22(30)31-11-13-3-4-14-10-26(21(29)16(14)8-13)18-6-7-19(27)25-20(18)28/h2-5,8-9,18H,6-7,10-11H2,1H3,(H,24,30)(H,25,27,28) |
Clé InChI |
VCEJNBKFGYUOAV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)OCC2=CC3=C(CN(C3=O)C4CCC(=O)NC4=O)C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


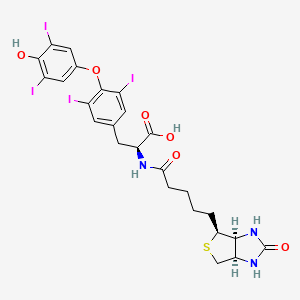
![2-Hydroxy-5-[2-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]benzoic acid](/img/structure/B12375710.png)

![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,16Z,21S)-9-(4-aminobutyl)-21-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-3-(cyclohexylmethyl)-12,21-dimethyl-6-(2-methylpropyl)-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12375727.png)


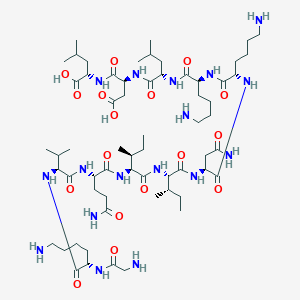
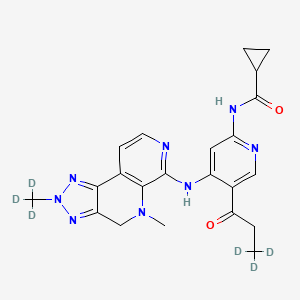
![[2-[4-[[4-[Benzyl(ethyl)amino]phenyl]diazenyl]anilino]-2-oxoethyl]-triethylazanium;bromide](/img/structure/B12375747.png)
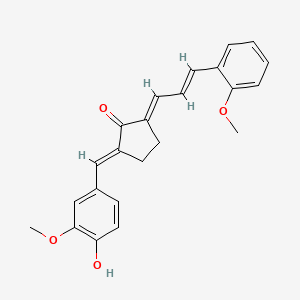
![5-[2-[2-(2-Aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B12375763.png)
